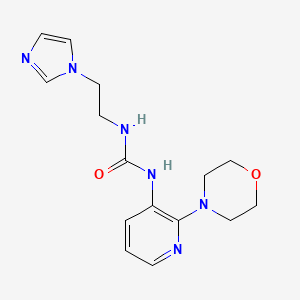
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea, also known as PNU-74654, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biological properties.
Mécanisme D'action
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea induces apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to the accumulation of DNA damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in lab experiments is its potent antitumor activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Orientations Futures
There are several future directions for the study of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea. One potential direction is the development of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea analogs with improved potency and reduced toxicity. Additionally, the combination of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea with other chemotherapeutic agents could enhance its antitumor activity. Furthermore, the potential application of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea is a chemical compound with significant potential for therapeutic applications. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanisms of action and potential applications of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Méthodes De Synthèse
The synthesis of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-morpholin-4-ylpyridin-3-yl)ethanol with 1-isobutyl-1H-imidazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to obtain 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Applications De Recherche Scientifique
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(2-imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-15(18-5-7-20-6-4-16-12-20)19-13-2-1-3-17-14(13)21-8-10-23-11-9-21/h1-4,6,12H,5,7-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGAYVFHMKSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NC(=O)NCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
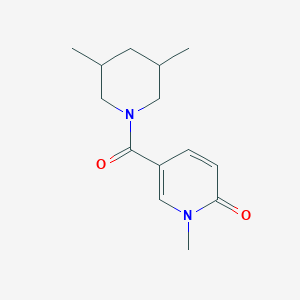
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)

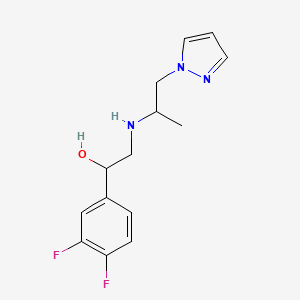
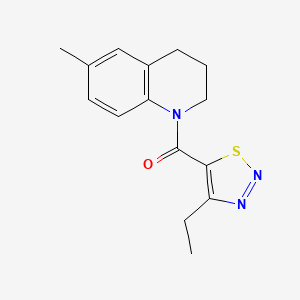
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
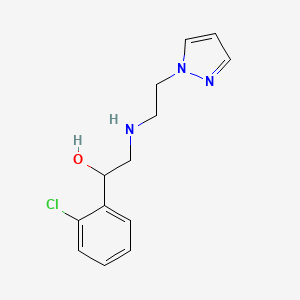
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
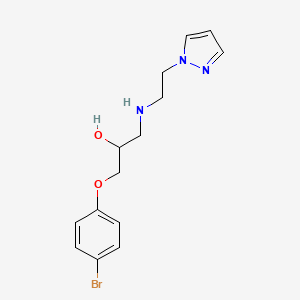
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)